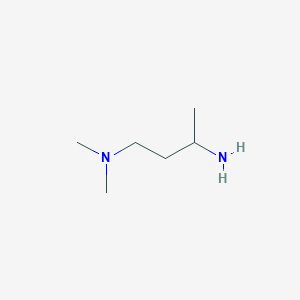

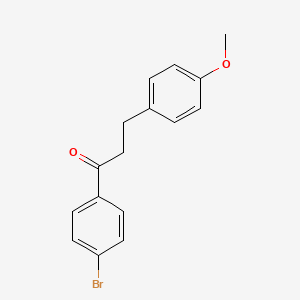

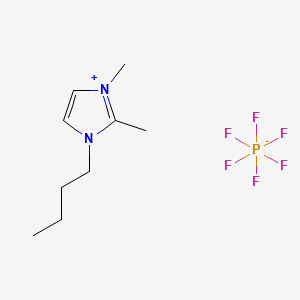

![molecular formula C14H12N2O B1339869 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one CAS No. 26956-47-8](/img/structure/B1339869.png)

1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, also known as 1-benzylpyrrolo[3,2-c]pyridine-4(5H)-one, is a heterocyclic compound belonging to the class of pyrrolopyridines. It is a white crystalline solid with a molecular formula of C12H10N2O and a molecular weight of 198.21 g/mol. It is soluble in water, ethanol, and chloroform and has a melting point of 242-244 °C. This compound has been studied extensively for its potential applications in the chemical, pharmaceutical, and biological industries.

Applications De Recherche Scientifique

Synthesis and Characterization

- A study detailed the synthesis of 1-substituted 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones, including 1-methyl and 1-benzyl derivatives, demonstrating a method for regiospecific placement of the N-1 substituent in these compounds (Schneller et al., 1984).

- Another research focused on the synthesis of 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, showing the antimicrobial properties of these novel compounds (Elgemeie et al., 2017).

- The gold catalysis method was applied to synthesize substituted 1-benzyl-1H-pyrrolo(2,3-b)pyridines, highlighting the efficiency of cycloisomerization of certain amines with AuCl3 (Gala et al., 2014).

Pharmacological Applications

- Studies on 5-acetyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds have uncovered their anti-inflammatory and analgesic activities, with specific derivatives being highlighted for their high potency and minimal gastrointestinal side effects (Muchowski et al., 1985).

Novel Reaction Pathways

- Research into the base-promoted transannulation of heterocyclic enamines has opened new avenues for the synthesis of fused pyridines and pyrroles, demonstrating excellent regio- and stereoselectivity (Yang et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these receptors, inhibiting their activity and resulting in changes in the downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in regulating various cellular processes such as cell proliferation, migration, and angiogenesis .

Pharmacokinetics

The compound’s low molecular weight suggests that it may have beneficial adme properties and bioavailability .

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. The compound acts as an inhibitor of these receptors, thereby modulating their activity and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival. Additionally, this compound influences gene expression and cellular metabolism, leading to altered cellular functions and metabolic profiles.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the activation of key signaling pathways, leading to reduced cell proliferation and increased apoptosis. The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, with minimal development of resistance in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and tumor tissues. Its localization and accumulation in specific tissues can impact its therapeutic effects and potential side effects.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns that influence its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target proteins and exerts its effects . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby modulating its biological activity.

Propriétés

IUPAC Name |

1-benzyl-5H-pyrrolo[3,2-c]pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14-12-7-9-16(13(12)6-8-15-14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDCHRWQDACBOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CNC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556067 |

Source

|

| Record name | 1-Benzyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26956-47-8 |

Source

|

| Record name | 1-Benzyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

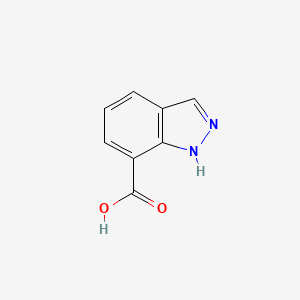

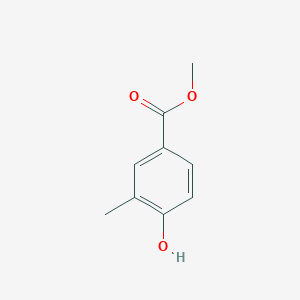

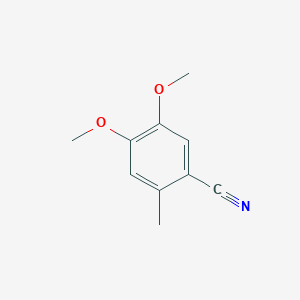

![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)

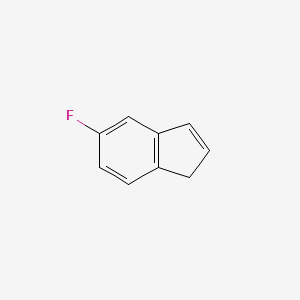

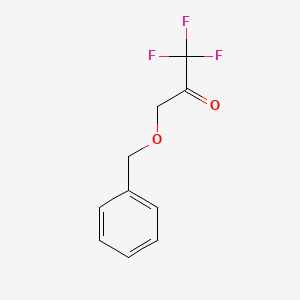

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)

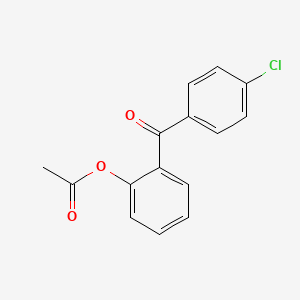

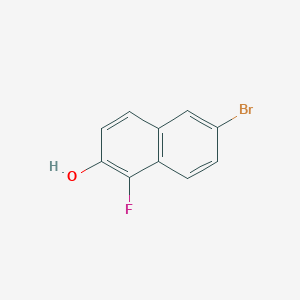

![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)

![5-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1339806.png)